molecular formula C8H11ClN2O3 B2433204 3-Nitrotyramine hydrochloride CAS No. 63195-80-2

3-Nitrotyramine hydrochloride

Cat. No. B2433204
CAS RN: 63195-80-2
M. Wt: 218.64
InChI Key: KRPYUAIZMVIUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrotyramine hydrochloride (3-NT) is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. It is a derivative of tyramine, a naturally occurring amino acid found in various foods, such as cheese, wine, and chocolate. 3-NT is a nitro derivative of tyramine that has a nitro group (-NO2) attached to the phenyl ring of tyramine.

Scientific Research Applications

Chemical Constituents and Cytotoxicity

Research has identified nitrotyramine derivatives, isolated from a halophilic facultatively anaerobic bacterium, which were synthesized from tyramine hydrochloride. One of these compounds demonstrated cytotoxicity against a murine leukemia cell line (Fu, Schmitz, & Tanner, 1995).

Role in Nitrating and Chlorinating Species Formation

3-Nitrotyrosine is a byproduct of reactions between nitrite and hypochlorous acid, forming intermediates capable of nitrating and chlorinating phenolic substrates. These reactions are significant in understanding inflammation-mediated protein modification and tissue injury (Eiserich et al., 1996).

Biomarker of Nitrosative Stress

3-Nitrotyrosine serves as a biomarker of nitrosative stress in various diseases, including neurodegenerative conditions and cancer. Its measurement in biological samples is typically performed using methods like immunohistochemistry and chromatography (Sultana & Butterfield, 2008).

Detection in Rat Microvessels

A study demonstrated the use of LC-MS/MS for measuring 3-Nitrotyrosine in rat microvessels, indicating its role as a biomarker of nitrative pathology caused by various oxidative processes (Althaus et al., 2000).

ELISA Application in Plasma

An indirect ELISA method was developed for detecting protein-bound 3-Nitrotyrosine in clinical plasma and serum samples, highlighting its significance in assessing nitrosative stress in clinical settings (Weber et al., 2012).

Liquid Chromatography in Biological Samples

Liquid chromatography with tandem mass spectrometric detection is used for the quantitative screening of 3-Nitrotyrosine in various biological matrices, aiding in the understanding of diseases like diabetes and neurological disorders (Rabbani & Thornalley, 2008).

MRI Imaging Using Nitroxides

3-Nitrotyrosine derivatives, used as nitroxide radioprotectors, enhance MRI imaging by providing tissue redox status information, useful in cancer research (Matsumoto et al., 2006).

Quantification Methods and Challenges

The detection and quantification of 3-Nitrotyrosine have evolved, with various methods showing different sensitivities and specificities. This evolution is crucial in understanding its role in physiological and pathological conditions (Teixeira et al., 2016).

Pathophysiological Function in Nitric Oxide and Reactive Oxygen Species

3-Nitrotyrosine formation is a result of the biochemical interaction between nitric oxide derivatives and reactive oxygen species, playing a significant role in various organ systems and diseases (Ischiropoulos, 1998).

Supramolecular Hydrogel Formation

A derivative of 3-Nitrotyrosine has been used to form a supramolecular hydrogel, presenting a potential material for biomedical applications due to its low cytotoxicity and high antimicrobial properties (Singh et al., 2019).

Mechanism of Action

Target of Action

3-Nitrotyramine hydrochloride is structurally similar to Tyramine , a naturally occurring monoamine compound derived from the amino acid tyrosine . Tyramine acts by inducing the release of catecholamine , suggesting that 3-Nitrotyramine may have a similar target of action.

Mode of Action

It is known that tyramine, a structurally similar compound, acts by inducing the release of catecholamine . This suggests that 3-Nitrotyramine may interact with its targets in a similar manner, leading to changes in catecholamine levels.

Biochemical Pathways

3-Nitrotyramine can be used as a nitrogen source by cultures of Escherichia coli utilizing a periplasmic amine oxidase (TynA) and cytosolic NAD-linked dehydrogenase (FeaB) . The biodegradation pathway involves an initial oxidation to 4-hydroxy-3-nitrophenylacetaldehyde which is further oxidized to 4-hydroxy-3-nitrophenylacetate . These biochemical pathways and their downstream effects are crucial for the metabolism of 3-Nitrotyramine.

Result of Action

It has been shown that 3-nitrotyrosine, a related compound, exhibits neurotoxicity when injected into rat dopaminergic cells . This suggests that 3-Nitrotyramine may have similar neurotoxic effects.

Action Environment

The action, efficacy, and stability of 3-Nitrotyramine hydrochloride can be influenced by various environmental factors. For instance, the presence of specific enzymes in the environment, such as the periplasmic amine oxidase (TynA) and cytosolic NAD-linked dehydrogenase (FeaB) in Escherichia coli, can affect the compound’s action .

properties

IUPAC Name

4-(2-aminoethyl)-2-nitrophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c9-4-3-6-1-2-8(11)7(5-6)10(12)13;/h1-2,5,11H,3-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPYUAIZMVIUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.